LY518674

Übersicht

Beschreibung

LY-518674 ist ein potenter und selektiver Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα). Er wurde in erster Linie hinsichtlich seiner potenziellen therapeutischen Wirkungen bei der Behandlung des metabolischen Syndroms und der Atherosklerose durch Modulation des Lipidstoffwechsels untersucht. LY-518674 ist bekannt dafür, Triglyceride zu senken und den Cholesterinspiegel von High-Density-Lipoproteinen (HDL-C) zu erhöhen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY-518674 umfasst einen mehrstufigen Prozess. Einer der wichtigsten Schritte beinhaltet die Herstellung eines Semicarbazid-Zwischenprodukts unter Verwendung einer Eintopf-Reaktion. Der Prozess verwendet in situ ReactIR, um ein kinetisches Modell zu entwickeln, das bei der Optimierung der Reaktionsbedingungen hilft . Das Endprodukt wird durch eine Reihe von Kristallisationsprozessen erhalten, die eine hohe Reinheit und Ausbeute gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von LY-518674 nutzt mehrere neue Technologien, darunter die Prozessanalytik (PAT) und Parallelkristallisatoren, die mit Online-Fokusstrahl-Reflexionsmessgeräten (FBRM) und Partikel-Sicht- und -Mess-Sonden (PVM) ausgestattet sind. Diese Technologien ermöglichen datenreiche Experimente, verkürzen die Entwicklungszeiten und gewährleisten eine hervorragende Reinheitskontrolle während des vierstufigen Prozesses .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY-518674 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei der Synthese von LY-518674 gehören deuterierter Leucin-Tracer für kinetische Studien und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO) zum Auflösen der Verbindung .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen mit LY-518674 gebildet werden, gehören seine Zwischenprodukte und die endgültige aktive Verbindung, die für therapeutische Zwecke verwendet wird .

Wissenschaftliche Forschungsanwendungen

LY-518674 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der PPARα-Aktivierung auf den Lipidstoffwechsel zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Störungen des Lipidstoffwechsels abzielen.

Wirkmechanismus

LY-518674 entfaltet seine Wirkung durch Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα). Diese Aktivierung führt zur Hochregulation von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einer erhöhten Produktion und zum erhöhten Katabolismus von Apolipoproteinen A-I und A-II führt. Die Verbindung verstärkt die Lipolyse von Plasma-Triglyceriden und erhöht die Cholesterineffluxkapazität, was zu ihren therapeutischen Wirkungen beiträgt .

Wirkmechanismus

LY-518674 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, resulting in increased production and catabolism of apolipoproteins A-I and A-II. The compound enhances lipolysis of plasma triglycerides and increases cholesterol efflux capacity, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

LY-518674 ist aufgrund seiner hohen Potenz und Selektivität für PPARα einzigartig. Ähnliche Verbindungen umfassen:

Fenofibrat: Ein weniger potenter PPARα-Agonist, der klinisch bei Dyslipidämie eingesetzt wird.

Gemfibrozil: Ein weiterer PPARα-Agonist mit breiteren Wirkungen auf den Lipidstoffwechsel.

Ciprofibrat: Ein PPARα-Agonist mit ähnlichen therapeutischen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

LY-518674 zeichnet sich durch seine spezifische und potente Aktivierung von PPARα aus, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten bei der Behandlung von Störungen des Lipidstoffwechsels macht .

Biologische Aktivität

LY518674 is a potent and selective agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a critical role in lipid metabolism and energy homeostasis. This compound has garnered attention for its ability to modulate various metabolic pathways, particularly in the context of dyslipidemia and metabolic syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and findings from clinical studies.

This compound functions primarily as a PPAR-α agonist, which is involved in the regulation of genes associated with lipid metabolism. The activation of PPAR-α leads to increased transcription of genes responsible for fatty acid oxidation, thereby enhancing lipid clearance from the bloodstream. This mechanism is particularly relevant in conditions characterized by elevated triglycerides and low levels of high-density lipoprotein cholesterol (HDL-C).

Key Findings on Mechanism

- Selective Activation : this compound is approximately 3,000 times more potent and 300 times more selective for PPAR-α compared to PPAR-γ, making it a unique candidate for therapeutic applications in dyslipidemia management .

- Regulation of ABCA1 : It has been shown to upregulate ATP-binding cassette transporter A1 (ABCA1), which is crucial for HDL biogenesis. This effect is mediated through both PPAR-α and liver X receptor alpha (LXRα) pathways .

Study Design and Population

Several clinical trials have investigated the efficacy and safety of this compound in patients with dyslipidemia and metabolic syndrome. Notable studies include:

-

Dyslipidemia Study :

- Participants : 309 patients with elevated triglycerides and low HDL-C.

- Intervention : Randomized to receive this compound (10, 25, 50, or 100 μg), fenofibrate (200 mg), or placebo for 12 weeks.

- Results : this compound significantly reduced triglycerides by approximately 34.9% to 41.7% and increased HDL-C by 15.8% compared to placebo .

- Hypercholesterolemia Study :

Table of Key Clinical Findings

| Parameter | This compound (100 μg) | Fenofibrate (200 mg) | Placebo |

|---|---|---|---|

| Triglycerides (% change) | -34.9% to -41.7% | Similar | Not significant |

| HDL-C (% change) | +15.8% | +14.4% | Not significant |

| LDL-C (% change) | +20.4% | +0.3% | Not significant |

| Serum Creatinine (% change) | Increased | Increased | Not significant |

Lipid Profile Modulation

This compound has demonstrated a consistent ability to alter lipid profiles favorably:

- Triglyceride Reduction : Significant decreases in very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides were observed across studies, indicating enhanced lipolysis .

- HDL-C Levels : Although increases in HDL-C were noted, the effects varied with dosage; lower doses tended to yield better outcomes compared to higher doses .

ApoA-I Production

The compound also affects apolipoprotein metabolism:

- Increased ApoA-I Production : Increases in the production rates of apoA-I were documented, which are essential for HDL formation and reverse cholesterol transport .

- Kinetics Studies : Kinetic studies showed enhanced clearance rates for apoB-containing lipoproteins, suggesting improved lipid metabolism .

Eigenschaften

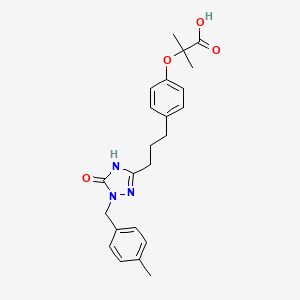

IUPAC Name |

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHFDVSKDSLUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962564 | |

| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425671-29-0 | |

| Record name | LY 518674 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-518674 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-518674 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.